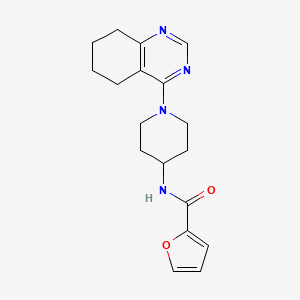

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJYZTOVFHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a furan-2-carboxamide group. Its molecular formula is with a molecular weight of approximately 314.39 g/mol. The unique structure suggests diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

-

Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival, including:

- Dihydrofolate reductase : Essential for nucleotide synthesis.

- Pantothenate kinase : Involved in coenzyme A biosynthesis, affecting energy metabolism and fatty acid synthesis.

- Receptor Modulation : Preliminary studies suggest that it may interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses and are common targets in drug discovery.

Biological Activity

The biological activity of this compound has been investigated across various studies. Below is a summary of its effects:

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Exhibits significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It interacts with pathways involved in tumor growth. |

| Neuroprotective Effects | Shows potential in modulating neurogenic pathways, suggesting applications in neurodegenerative diseases. |

| Anti-inflammatory Activity | May reduce inflammation through the modulation of cytokine production and immune response pathways. |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

- Neuroprotection : A study highlighted its neuroprotective effects in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates.

- Inflammatory Response Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues from

describes three compounds with tetrahydronaphthalenyl-piperidin-4-yl scaffolds and varying substituents:

| Compound ID | Core Structure | Substituents | Synthesis Yield | Key Features |

|---|---|---|---|---|

| 10 | Tetrahydronaphthalenyl | Phenylpropionamide, amino group | 71% | High yield, amino group for reactivity |

| 11 | Tetrahydronaphthalenyl | Acetamide, methyl group | 59% | Acetylated amine, improved stability |

| 12 | Tetrahydronaphthalenyl | Phenylpropionamide, acetamide | 69% | Dual substituents for target affinity |

Comparison with Target Compound :

- Core Structure: The target compound replaces the tetrahydronaphthalenyl group with a tetrahydroquinazolin ring, which may enhance interactions with aromatic amino acid residues in enzymes or receptors due to its nitrogen-rich structure.

- Substituents : Unlike compounds 10–12, the target compound features a furan-2-carboxamide group instead of phenylpropionamide or acetamide. This substitution reduces steric bulk and may alter metabolic pathways, as furans are prone to oxidative metabolism .

Controlled Substances from

lists Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide), a Schedule I opioid. Key comparisons:

| Parameter | Target Compound | Furanylfentanyl |

|---|---|---|

| Core Structure | Tetrahydroquinazolin-piperidine | Piperidine with phenylethyl substituent |

| Substituents | Furan-2-carboxamide | Furan-2-carboxamide, phenyl group |

| Pharmacological Target | Likely non-opioid (e.g., kinases) | Mu-opioid receptor agonist |

| Legal Status | Not scheduled (as of 2025) | Schedule I (1961 Convention) |

Key Differences :

- The phenylethyl group in Furanylfentanyl is critical for mu-opioid receptor binding, while the tetrahydroquinazolin group in the target compound likely redirects activity toward non-opioid targets.

- The absence of a phenyl group in the target compound reduces its structural similarity to controlled fentanyl analogs, possibly explaining its lack of scheduling .

Research Findings and Data Gaps

Pharmacological Predictions

- This contrasts with Furanylfentanyl’s opioid activity.

- Metabolism : The furan-2-carboxamide group may undergo CYP450-mediated oxidation, producing reactive intermediates. This risk is shared with Furanylfentanyl but mitigated in acetamide analogs (e.g., compound 11) .

Preparation Methods

Synthetic Strategies and Key Intermediates

Construction of the 5,6,7,8-Tetrahydroquinazoline Core

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation or Michael addition reactions.

Cyclocondensation of α-Aminoamidines

Source demonstrates that α-aminoamidines react with diarylidenecyclohexanones in pyridine under reflux to yield 5,6,7,8-tetrahydroquinazolines. For example:

- Reagents : α-Aminoamidine (1 eq.), diarylidenecyclohexanone (1 eq.), pyridine, 100°C, 24 h.

- Yield : 47–80%.

Alternative Route via Thioamide Intermediates

Source reports thioamide intermediates for tetrahydroquinazoline synthesis:

Functionalization of the Piperidine Ring

The piperidine ring is introduced via nucleophilic substitution or reductive amination.

Reductive Amination

Source describes reductive amination of 4-aminopiperidine with ketones or aldehydes:

- Conditions : NaBH(OAc)₃, CH₂Cl₂, acetic acid, room temperature.

- Yield : 75–85% for analogous piperidine derivatives.

Nucleophilic Substitution

Source highlights the use of N-acyl piperidine derivatives in polar aprotic solvents (e.g., DMF) with bases (e.g., K₂CO₃):

Coupling of the Furan-2-carboxamide Moiety

The final step involves amide bond formation between the piperidine amine and furan-2-carboxylic acid.

Carbodiimide-Mediated Coupling

Source and detail carbodiimide-based methods:

- Reagents : Furan-2-carbonyl chloride (1 eq.), piperidine intermediate (1 eq.), Et₃N (1 eq.), DCM, 0°C to room temperature.

- Yield : 73–92% for analogous furan carboxamides.

Direct Aminolysis

Source describes transamidation using Boc-protected intermediates:

- Conditions : (Boc)₂O, DMAP, MeCN, 60°C, followed by amine addition.

- Yield : 60–97% for related compounds.

Optimized Synthetic Protocol

Combining the above strategies, the following protocol is proposed:

Step 1: Synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine

Characterization and Analytical Data

Spectral Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core followed by piperidine coupling and carboxamide functionalization. For example, intermediates like tert-butyl carbamates are used to protect reactive groups during synthesis . Purification is achieved via column chromatography or recrystallization, with yields ranging from 59% to 81% depending on substituents . Structural confirmation employs ESI-MS (e.g., m/z 428–460 [M+H]⁺) and NMR (¹H/¹³C) to verify regiochemistry and functional group integrity .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves key proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and carbon signals (e.g., furan carbonyl at ~160 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error), while HPLC (>95% purity) ensures absence of side products .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : The compound is stable under inert atmospheres but susceptible to hydrolysis of the amide bond under acidic/basic conditions . Store at –20°C in desiccated, amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What strategies are used to identify biological targets for this compound?

- Methodological Answer : Target identification involves in vitro binding assays (e.g., kinase profiling or GPCR panels) and computational docking studies. For example, tetrahydroquinazoline derivatives interact with cyclin-dependent kinases (CDKs) and ribosomal S6 kinases, as shown in cytotoxicity assays against leukemia cell lines (IC₅₀ <10 µM) . Surface plasmon resonance (SPR) or thermal shift assays further validate target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Systematic substitution of the furan (e.g., methyl or halogen groups) and piperidine (e.g., alkylation or aryl groups) is explored to enhance potency. For instance, fluorinated analogs improve metabolic stability, while bulkier substituents on the tetrahydroquinazoline core increase target selectivity . Dose-response curves (EC₅₀/IC₅₀) and pharmacokinetic profiling (e.g., plasma half-life) guide lead optimization .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by standardizing assay conditions (e.g., cell line passage number, serum concentration) and validating compound solubility (e.g., DMSO stock stability). Orthogonal assays (e.g., Western blotting for target phosphorylation) confirm functional activity . Batch-to-batch variability is minimized via stringent QC (HPLC, NMR) .

Q. What analytical techniques are critical for studying metabolic pathways?

- Methodological Answer : Liver microsome assays identify primary metabolites (e.g., hydroxylation or glucuronidation), analyzed via LC-MS/MS. For example, furan ring oxidation is a common metabolic pathway, requiring stability studies in hepatocyte models . Isotope-labeled analogs (e.g., ¹⁴C) track metabolite distribution in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.